1,2-Naphthoquinone
Overview
Description
1,2-Naphthoquinone, also known as ortho-naphthoquinone, is a polycyclic aromatic organic compound with the chemical formula C10H6O2. This yellow solid is a diketone (an ortho-quinone) and is a metabolite of naphthalene. It is known for its presence in diesel exhaust particles and its role in causing eye damage, including cataracts, in rats .
Mechanism of Action
Target of Action
1,2-Naphthoquinone (1,2-NQ) is a highly reactive compound that interacts with several biological targets. The primary targets of 1,2-NQ include kappaB kinase b (IKKbeta) and protein tyrosine phosphatase 1B (PTP1B) . IKKbeta is involved in the regulation of immune response and inflammation, while PTP1B plays a crucial role in insulin signaling and is a potential therapeutic target for diabetes type 2 .
Mode of Action
1,2-NQ interacts with its targets through two primary mechanisms: as a prooxidant and as an electrophile . As a prooxidant, 1,2-NQ reduces oxygen to reactive oxygen species (ROS), promoting cell damage and carcinogenesis . As an electrophile, 1,2-NQ forms covalent bonds with tissue nucleophiles . For instance, 1,2-NQ inhibits PTP1B, altering the insulin signaling pathway .
Biochemical Pathways
1,2-NQ affects several biochemical pathways. It promotes the production of ROS, leading to oxidative stress . It also inhibits PTP1B, thereby altering the insulin signaling pathway . Moreover, 1,2-NQ may promote arylation of the Keap1 factor, a negative regulator of Nrf2, and affect the sepiapterin reductase activity, an NADPH-dependent enzyme involved in aromatic amino acid metabolism and nitric oxide biosynthesis .
Result of Action
The molecular and cellular effects of 1,2-NQ’s action are diverse. It can cause genotoxicity, neurogenic inflammation, and cytotoxicity . The production of ROS promotes cell damage, carcinogenesis, and cell death . Inhibition of PTP1B can alter the insulin signaling pathway, representing a new therapeutic target to treat diabetes type 2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-NQ. For instance, 1,2-NQ is an electrophilic contaminant enzymatically derived from naphthalene, present in the atmosphere as a product of fuel and tobacco combustion . The physical state of 1,2-NQ, whether it is particle-bound or in the vapor state, can affect its exposure effects . Exposure to 1,2-NQ is linked to neurological, behavioral, and developmental disturbances, as well as increased susceptibility to asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Naphthoquinone can be synthesized through various methods. One common method involves the oxidation of 1-amino-2-hydroxynaphthalene using ferric chloride . Another method includes a one-pot three-step reaction involving palladium-catalyzed processes from simple alkynes, followed by trivalent-iodine-mediated oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of ferric chloride oxidation and palladium-catalyzed processes are likely candidates for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Ferric chloride is commonly used for oxidation reactions.
Reduction: Hydrogen gas or metal hydrides can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized quinone derivatives.
Reduction: Hydroquinones.
Substitution: Substituted naphthoquinone derivatives.
Scientific Research Applications
1,2-Naphthoquinone has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: It is studied for its role in biological systems, particularly its toxicological effects.
Medicine: It has potential anticancer properties and is being investigated for its therapeutic significance
Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
1,2-Naphthoquinone can be compared with other naphthoquinones, such as 1,4-naphthoquinone. While both compounds share similar structural features, this compound is unique in its specific biological activities and toxicological effects .
Similar Compounds
1,4-Naphthoquinone: An isomer with different biological properties.
2-Methoxy-1,4-naphthoquinone: A derivative with distinct chemical and biological activities.
Properties
IUPAC Name |
naphthalene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETQAJRQOHHATG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
Record name | 1,2-NAPHTHOQUINONE | |
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DSSTOX Substance ID |
DTXSID2060171 | |
Record name | 1,2-Naphthoquinone | |
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Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-naphthoquinone appears as golden yellow needles or brown powder. Decomposes to a bluish-black color on standing. (NTP, 1992), Golden yellow solid; [Merck Index] May also be brown solid; Decomposes to a bluish-black color on standing; [CAMEO] Deep brown solid; [MSDSonline] | |
Record name | 1,2-NAPHTHOQUINONE | |
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Record name | 1,2-Naphthoquinone | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate; sol in concn sulfuric acid with green color; practically insol in water, SLIGHTLY SOL IN PETROLEUM ETHER | |
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Density |
1.45 (NTP, 1992) - Denser than water; will sink, 1.450 at 25 °C | |
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Vapor Pressure |
0.000099 [mmHg] | |
Record name | 1,2-Naphthoquinone | |
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Mechanism of Action |
The mechanisms of toxicity of 1-naphthol and two of its metabolites 1,2-, and 1,4-naphthoquinone, to freshly isolated rat hepatocytes was studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. (14)C-1-Naphthol was metabolized by hepatocytes predominantly to its glucuronate and sulfate conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decr in intracellular GSH, which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NADPH:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. Apparently, the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolized by 1-electron reduction to naphthoquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol., Quinones are alpha-beta-unsaturated ketones & react with sulfhydryl groups. ... Critical biochem lesion ... /involves/ -SH groups of enzymes such as amylase & carboxylase which are inhibited by quinones. Overall mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, an oxidative reaction with -SH group, and change in redox potential. /Quinones/ | |
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Color/Form |
Golden yellow needles, Red needles from ether | |
CAS No. |
524-42-5 | |
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Melting Point |
293 to 297 °F (Decomposes) (NTP, 1992), 145-7 °C (decomp) | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
A: 1,2-naphthoquinone primarily interacts with proteins, particularly those containing cysteine residues. [, , ] It forms covalent adducts with these residues, leading to protein modification. [, ] This modification can disrupt protein function and contribute to cellular toxicity. [, ] One example is the interaction of this compound with topoisomerase II, an enzyme crucial for DNA replication. By forming adducts with cysteine residues in the enzyme, this compound acts as a topoisomerase II poison, increasing double-stranded DNA breaks and interfering with DNA replication. [, ]
A:
- UV-Vis: Displays characteristic absorption peaks in the UV-Vis region. [, ]
- NMR: 1H and 13C NMR spectra provide valuable information about the structure and dynamics of this compound and its derivatives. [, , ]
A: this compound demonstrates compatibility with polymethylmethacrylate (PMMA), forming a material suitable for phase holograms. [] The compound exhibits diffusion within the PMMA matrix, leading to hologram enhancement. [] Further research is required to explore its compatibility with other materials and its stability under various conditions.
A: Yes, computational methods like time-dependent density functional theory (TDDFT) have been employed to understand the behavior of this compound in different solvents. [] These studies revealed the impact of hydrogen bonding with water molecules on the compound's absorption spectra. [] Additionally, theoretical calculations have explored the potential energy surfaces of this compound reactions with molecular oxygen, providing insights into reaction pathways and product formation. []
A: Studies show that the structure of this compound significantly impacts its biological activity. [, , ] For instance, the presence of electron-withdrawing substituents on the naphthoquinone ring enhances its ability to alkylate thiol groups in proteins. [] This alkylation is linked to the compound's cytotoxicity and its potential as a topoisomerase II poison. [, ] Additionally, modifying the substituents at the 4-position of this compound derivatives can influence their α-glucosidase inhibition activity. []
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